molecular formula C8H17ClO B12920772 2-(3-Chloropropoxy)-2-methylbutane CAS No. 171247-69-1

2-(3-Chloropropoxy)-2-methylbutane

Cat. No.: B12920772
CAS No.: 171247-69-1
M. Wt: 164.67 g/mol
InChI Key: SVZJAZVDSAINFO-UHFFFAOYSA-N
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Description

2-(3-Chloropropoxy)-2-methylbutane is an organic compound with the molecular formula C8H17ClO. This compound is characterized by the presence of a chloropropoxy group attached to a methylbutane backbone. It is a versatile chemical used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropoxy)-2-methylbutane typically involves the reaction of 2-methylbutanol with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetonitrile. The product is then purified through distillation or recrystallization to obtain the desired compound in high yield .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography are employed to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropoxy)-2-methylbutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-(3-hydroxypropoxy)-2-methylbutane.

    Oxidation: Formation of 2-(3-chloropropoxy)-2-methylbutan-1-ol or 2-(3-chloropropoxy)-2-methylbutanone.

    Reduction: Formation of 2-(3-propoxy)-2-methylbutane.

Scientific Research Applications

2-(3-Chloropropoxy)-2-methylbutane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chloropropoxy)-2-methylbutane involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropoxy group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. This compound can also participate in signaling pathways by modulating the activity of key regulatory proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloropropoxy)-2-methylpropane
  • 2-(3-Chloropropoxy)-2-methylpentane
  • 2-(3-Chloropropoxy)-2-methylhexane

Uniqueness

2-(3-Chloropropoxy)-2-methylbutane is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher stability and selectivity in its interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

171247-69-1

Molecular Formula

C8H17ClO

Molecular Weight

164.67 g/mol

IUPAC Name

2-(3-chloropropoxy)-2-methylbutane

InChI

InChI=1S/C8H17ClO/c1-4-8(2,3)10-7-5-6-9/h4-7H2,1-3H3

InChI Key

SVZJAZVDSAINFO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)OCCCCl

Origin of Product

United States

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